1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-[3-(methanesulfonamido)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6S/c1-32-19-7-8-20(21(14-19)33-2)25-22(28)15-27-11-9-16(10-12-27)23(29)24-17-5-4-6-18(13-17)26-34(3,30)31/h4-8,13-14,16,26H,9-12,15H2,1-3H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGELKBSZKIIXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 404.48 g/mol
The structure features a piperidine ring substituted with various functional groups that are believed to contribute to its biological activity.
Research indicates that this compound exhibits inhibitory activity against human carbonic anhydrases (hCAs), particularly isoforms II, IX, and XII. In a study where it was compared to acetazolamide (a standard inhibitor), the compound demonstrated significant potency at low nanomolar concentrations, suggesting a strong potential for therapeutic applications in conditions where hCA activity is implicated, such as cancer and glaucoma .
Pharmacological Profile
The compound's pharmacological properties have been evaluated in various studies:
- Inhibition of Carbonic Anhydrases : The compound showed selective inhibition against tumor-associated hCA isoforms IX and XII, which are often overexpressed in cancer tissues. This selectivity is crucial for minimizing side effects associated with inhibiting other hCA isoforms .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties due to its ability to inhibit tumor-associated hCAs. This could lead to reduced tumor growth and metastasis .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of the compound in vitro on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics. The mechanism was attributed to the inhibition of hCA IX, leading to disrupted pH regulation within the tumor microenvironment .
Study 2: Selectivity Profile
In another study focusing on selectivity, docking simulations revealed that the compound forms favorable interactions within the active sites of hCA IX and XII but not with hCA I and II. This suggests that structural modifications enhance selectivity towards specific isoforms, which is beneficial for targeted cancer therapies .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 404.48 g/mol |
| Inhibition Concentration (IC50) | <10 nM (hCA IX and XII) |
| Selectivity Ratio | High (compared to hCA I and II) |
| Biological Activity | Observed Effect |
|---|---|
| Antitumor Activity | Significant reduction in cell viability |
| Inhibition of hCAs | Strong selective inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-4-Carboxamide Cores
Several compounds sharing the piperidine-4-carboxamide scaffold but differing in substituents have been synthesized and characterized (Table 1). Key comparisons include:
Table 1: Structural and Pharmacological Comparison of Piperidine-4-Carboxamide Derivatives
Key Observations:
Substituent Diversity: The target compound’s 2,4-dimethoxyphenyl group contrasts with benzimidazole (), aryloxazole (), and pyrrolidone () substituents in analogues. These groups modulate hydrophobicity and target engagement. The methanesulfonamidophenyl substituent provides a polar sulfonamide group absent in analogues, which may enhance solubility compared to thiophenmethyl () or diethylaminobutyl ().
Synthetic Routes :
- Analogues in were synthesized via coupling reactions between piperidine-4-carboxamide intermediates and amines or aryloxazole precursors. The target compound likely follows similar carbamoylation and sulfonamide-forming steps.
- High purity (>99.8%) in suggests optimized synthetic protocols, which could be applicable to the target compound.
The absence of data for the target compound precludes direct potency comparisons but underscores the need for further testing.
Functional Group Impact on Drug-Like Properties
- Methanesulfonamidophenyl vs. Sulfur-Containing Groups :
The sulfonamide group in the target compound may improve aqueous solubility compared to thiophenmethyl () or aryloxazole () substituents, which are more lipophilic. - Dimethoxy Phenyl vs. Halogenated/Aryl Groups : The 2,4-dimethoxy substitution could enhance metabolic stability relative to bromophenyl () or fluorophenyl () groups, which may be prone to oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
